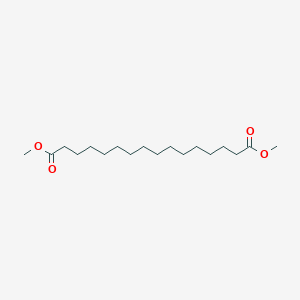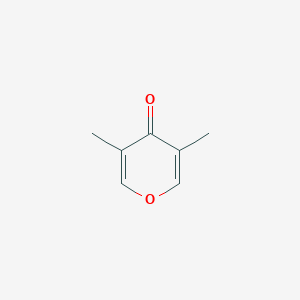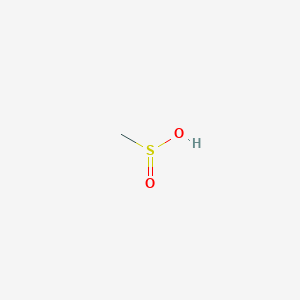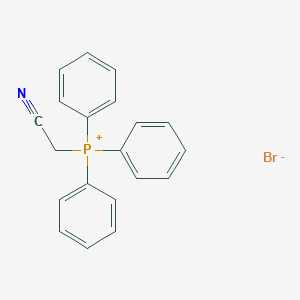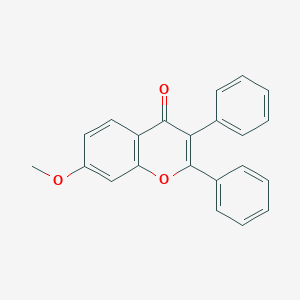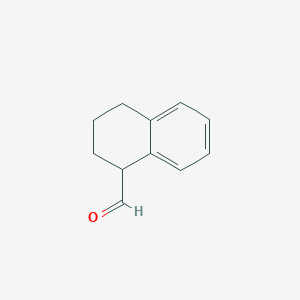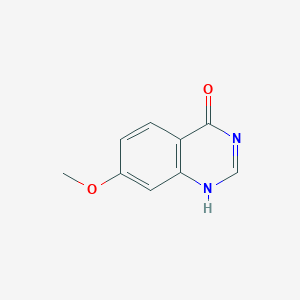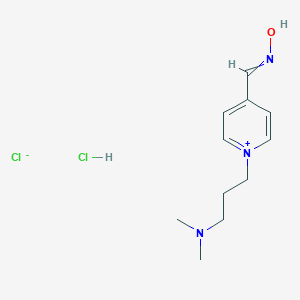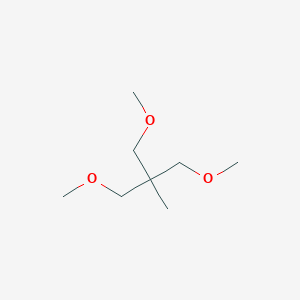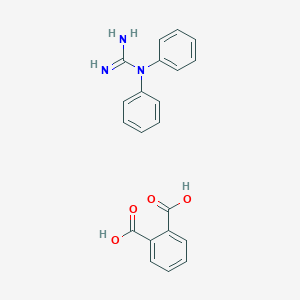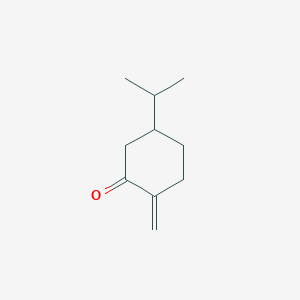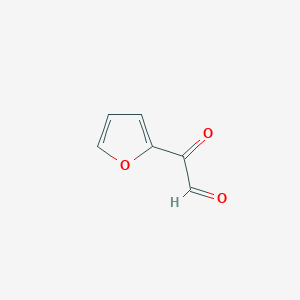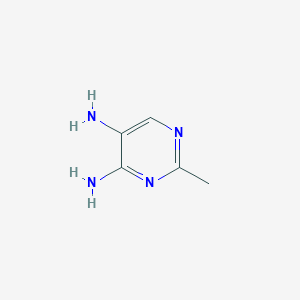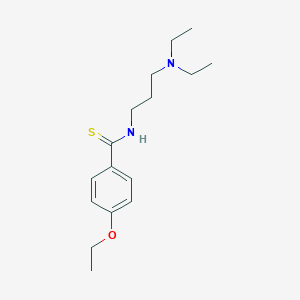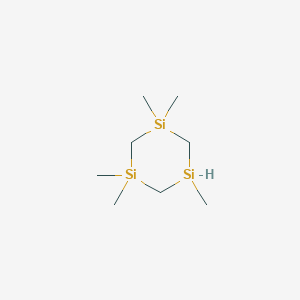
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane, also known as PTMS, is an organosilicon compound that has gained significant attention in scientific research due to its unique chemical properties. PTMS is a colorless liquid with a molecular formula of C8H24Si3 and a molecular weight of 220.53 g/mol. It is highly reactive and has been widely used in various scientific fields, including materials science, chemical synthesis, and biomedical research.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane is not well understood. However, it is believed that 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane acts as a nucleophile in chemical reactions, attacking electrophilic centers in organic molecules. It is also believed that 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane can act as a Lewis acid, accepting electron pairs from other molecules.
Efectos Bioquímicos Y Fisiológicos
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and non-irritating to the skin and eyes. 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has also been shown to have low acute toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a reducing agent in organic synthesis. It is also a versatile precursor for the synthesis of various organosilicon compounds. However, 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has some limitations for lab experiments. It is highly reactive and can be dangerous if not handled properly. It is also relatively expensive compared to other reducing agents and precursors.
Direcciones Futuras
There are several future directions for the use of 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane in scientific research. One potential application is in the production of silicone elastomers with improved mechanical properties. Another potential application is in the synthesis of novel organosilicon compounds with unique chemical and physical properties. 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane may also have potential applications in the field of catalysis, as a Lewis acid catalyst for various chemical reactions. Further research is needed to fully understand the potential applications of 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane in scientific research.
Métodos De Síntesis
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane can be synthesized through several methods, including the reaction of trichlorosilane with magnesium and methyl chloride, the reaction of trichlorosilane with sodium and methyl chloride, and the reaction of trichlorosilane with lithium and methyl chloride. The most common method of synthesizing 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane is through the reaction of trichlorosilane with magnesium and methyl chloride.
Aplicaciones Científicas De Investigación
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has been extensively used in scientific research due to its unique chemical properties. It has been used as a reducing agent in organic synthesis, as a curing agent in the production of silicone rubber, and as a crosslinking agent in the production of silicone elastomers. 1,1,3,3,5-Pentamethyl-1,3,5-trisilinane has also been used as a precursor for the synthesis of various organosilicon compounds, including siloxanes, silazanes, and silanes.
Propiedades
Número CAS |
17882-80-3 |
|---|---|
Nombre del producto |
1,1,3,3,5-Pentamethyl-1,3,5-trisilinane |
Fórmula molecular |
C8H22Si3 |
Peso molecular |
202.52 g/mol |
Nombre IUPAC |
1,1,3,3,5-pentamethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C8H22Si3/c1-9-6-10(2,3)8-11(4,5)7-9/h9H,6-8H2,1-5H3 |
Clave InChI |
FDBLCTDNVYXBCP-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |
SMILES canónico |
C[SiH]1C[Si](C[Si](C1)(C)C)(C)C |
Sinónimos |
1,1,3,3,5-Pentamethyl-1,3,5-trisilacyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



